DL-Cystine

Description

Significance of DL-Cystine as a Cysteine Derivative

Cystine is fundamentally the oxidized derivative of the amino acid cysteine, with the chemical formula (SCH₂CH(NH₂)CO₂H)₂ wikipedia.orgresearchgate.net. The formation of cystine from two cysteine molecules involves the oxidation of their sulfhydryl (-SH) groups, resulting in a disulfide bond (-S-S-) wikipedia.orgresearchgate.netwikipedia.orgresearchgate.netbmrb.io. This reversible oxidation-reduction reaction between cysteine and cystine is a crucial aspect of cellular redox homeostasis.

While cysteine is often the more reactive species due to its free thiol group, cystine provides a stable form for transport and storage of this sulfur-containing amino acid. In biological systems, L-cystine, the isomer derived from L-cysteine, is particularly significant. It serves as a precursor for the synthesis of vital molecules such as glutathione (B108866) and taurine (B1682933) wikipedia.orgbmrb.iofishersci.atbmrb.io. Glutathione, a tripeptide, is a major cellular antioxidant, and its synthesis relies on the availability of cysteine, often supplied via the reduction of cystine transported into the cell wikipedia.orgfishersci.at.

Cystine residues in proteins contribute significantly to their three-dimensional structure and stability through the formation of disulfide bridges wikipedia.org. These covalent bonds can occur within a single polypeptide chain or between different polypeptide chains, influencing protein folding, stability, and function, particularly in proteins secreted from the cell or located in oxidative environments like the endoplasmic reticulum wikipedia.org. L-cystine is also recognized as an essential component of keratin (B1170402), a key structural protein found in hair and nails, playing a role in hair growth researchgate.net.

Stereochemistry and Isomeric Forms: DL vs. L-Cystine

Amino acids, except for glycine, possess a chiral center at the alpha-carbon, leading to the existence of stereoisomers. These isomers are typically denoted by the prefixes L- and D-, a nomenclature historically related to the stereochemistry of L- and D-glyceraldehyde mpg.denih.gov. Most naturally occurring amino acids found in proteins are in the L-configuration mpg.denih.gov.

Cystine, being a dimer of cysteine, has two chiral centers, one on each of the cysteine residues. This allows for the existence of three stereoisomers: L,L-cystine, D,D-cystine, and meso-cystine (B1588554) (also known as D,L-cystine) wikipedia.org. L,L-cystine is the form derived from two molecules of L-cysteine and is the predominant biologically relevant isomer wikipedia.org.

This compound refers to a racemic mixture containing equal amounts of D-cystine and L-cystine zellbio.eufishersci.ca. While L-cysteine is the standard proteinogenic amino acid, D-cysteine also exists and has been observed to act as a signaling molecule in mammalian nervous systems nih.gov. However, the biological significance of D,D-cystine and meso-cystine is generally considered limited compared to L,L-cystine wikipedia.org.

It is worth noting the relationship between the D/L and R/S stereochemical designation systems. While most L-amino acids have an (S) configuration at the alpha-carbon according to the Cahn-Ingold-Prelog rules, L-cysteine is an exception, having an (R) configuration due to the higher priority assigned to the sulfur atom compared to the carboxyl group's carbon in the R/S system mpg.denih.govnih.govuni-freiburg.de. Despite this, the L/D nomenclature remains widely used in biochemistry for amino acids .

Historical Context of Cystine Research

The history of cystine research dates back to the early 19th century. Cystine was first discovered in 1810 by William Hyde Wollaston, who isolated a crystalline substance from a urinary calculus (kidney stone) bmrb.iometabolomicsworkbench.orgnih.govnih.gov. He named this substance "cystic oxide" metabolomicsworkbench.org. This discovery predated the identification of cysteine, its reduced form, making cystine the first amino acid to be discovered metabolomicsworkbench.org.

For several decades following its discovery, the precise nature and biological role of cystine remained unclear. Early methods for amino acid analysis were not always compatible with sulfur-containing compounds, which may have contributed to the delay in fully understanding its relationship with cysteine and its incorporation into proteins metabolomicsworkbench.org. Eventually, it was confirmed that the substance isolated from urinary stones was indeed the same molecule found as a component of proteins metabolomicsworkbench.org.

A significant area of historical research involving cystine has been the study of cystinosis, a rare genetic disorder characterized by the abnormal accumulation of cystine crystals within lysosomes in various tissues nih.govnih.govfishersci.nl. Research into cystinosis, which was identified over 100 years ago, has provided crucial insights into cystine transport and metabolism. Key breakthroughs in understanding this disease included the recognition that cystine accumulation was due to a defect in its transport out of lysosomes and the subsequent development of cysteamine (B1669678) as a treatment to deplete intracellular cystine levels nih.govnih.govfishersci.nl.

Structure

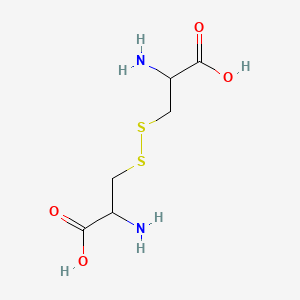

2D Structure

Properties

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859005 | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |

| Record name | DL-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

923-32-0, 56-89-3 | |

| Record name | Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-CYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of L Cysteine and L Cystine

De Novo Synthesis of L-Cysteine

The primary de novo pathway for L-cysteine synthesis in bacteria and plants involves two enzymatic steps. nih.govtaylorandfrancis.com This pathway utilizes L-serine as a carbon skeleton precursor and incorporates a sulfur source, typically sulfide (B99878). nih.gov

L-Serine O-Acetyltransferase (SAT) Pathway

The initial and often rate-limiting step in the de novo synthesis of L-cysteine is catalyzed by the enzyme L-serine O-acetyltransferase (SAT), also known as CysE in some bacterial species. mdpi.comportlandpress.comresearchgate.net This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, yielding O-acetyl-L-serine (OAS) and coenzyme A (CoA). nih.govtaylorandfrancis.comshareok.org

O-acetyl-L-serine (OAS) serves as a key intermediate in this pathway. nih.gov It is an activated form of L-serine that is poised for the incorporation of a sulfur atom. nih.gov OAS is the substrate for the second enzyme in the pathway, O-acetylserine sulfhydrylase (OASS), which catalyzes the final step of L-cysteine formation. nih.gov In plants and bacteria, OAS is known to function as a signal molecule, regulating the expression of gene clusters involved in cysteine synthesis in response to environmental factors. nih.gov

The second step of L-cysteine biosynthesis involves the conversion of OAS to L-cysteine, catalyzed by O-acetylserine sulfhydrylase (OASS), also known as O-acetylserine (thiol) lyase (OAS-TL) or cysteine synthase. nih.govtaylorandfrancis.combeilstein-institut.de This enzyme catalyzes the α,β-elimination of acetate (B1210297) from OAS and the addition of a sulfur source, typically hydrogen sulfide (H₂S), to produce L-cysteine. nih.govnih.gov OASS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. shareok.orgbiorxiv.org

In many bacteria, there are two common isoforms of OASS: OASS-A (CysK) and OASS-B (CysM). nih.govbiorxiv.orgadmin.ch While both isoforms can utilize sulfide for cysteine biosynthesis, OASS-B (CysM) can also utilize thiosulfate (B1220275) as a sulfur source, leading to the formation of S-sulfocysteine, which is subsequently reduced to L-cysteine. nih.govbiorxiv.orgadmin.ch The expression of these isoforms can be influenced by environmental conditions, such as oxygen availability. admin.ch

The activity of SAT is subject to feedback inhibition by the end-product, L-cysteine. mdpi.comportlandpress.comnih.gov This regulatory mechanism is crucial for controlling the intracellular concentration of L-cysteine, preventing its overaccumulation, which can be cytotoxic. nih.govmdpi.com L-cysteine competes with the substrates, L-serine and acetyl-CoA, for binding to the active site of SAT, thereby reducing the enzyme's activity. portlandpress.com This feedback inhibition is a key point for the regulation of cysteine biosynthesis. portlandpress.comnih.gov

Due to the industrial importance of L-cysteine, particularly its fermentative production as an alternative to extraction from animal sources, metabolic engineering strategies have been developed to enhance its biosynthesis via the SAT pathway. nih.gov A key strategy involves overcoming the feedback inhibition of SAT by L-cysteine. nih.govmdpi.com This can be achieved by expressing genes encoding feedback inhibition-insensitive variants of SAT. nih.govmdpi.com

Studies have demonstrated that site-directed mutagenesis of the cysE gene, encoding SAT, can lead to enzymes with reduced sensitivity to L-cysteine inhibition. mdpi.comoup.com For example, replacing a methionine residue at position 256 in E. coli SAT has been shown to decrease feedback sensitivity and increase L-cysteine excretion. mdpi.comoup.commicrobiologyresearch.org Additionally, utilizing naturally feedback-insensitive SATs from organisms like higher plants has been explored to enhance L-cysteine production in microbial hosts. mdpi.comoup.com

Beyond modifying SAT, other metabolic engineering strategies for enhanced L-cysteine production include weakening the degradation of L-cysteine by knocking out genes encoding L-cysteine desulfhydrases and enhancing the export of L-cysteine from the cell. nih.govresearchgate.net Combining these approaches has resulted in significantly increased L-cysteine yields in various microorganisms. nih.govresearchgate.netmdpi.com

| Strategy | Description | Impact on L-Cysteine Production |

| Expressing feedback inhibition-insensitive SAT | Modifying or using SAT variants less sensitive to L-cysteine inhibition. | Increases flux through the de novo synthesis pathway. nih.govmdpi.comoup.com |

| Weakening L-cysteine degradation (e.g., knocking out cysD genes) | Reducing the breakdown of synthesized L-cysteine. | Increases net accumulation of L-cysteine. nih.govresearchgate.net |

| Enhancing L-cysteine efflux | Increasing the transport of L-cysteine out of the cell. | Reduces intracellular concentration, potentially mitigating toxicity and further driving synthesis. nih.gov |

| Enhancing precursor supply (e.g., L-serine biosynthesis) | Increasing the availability of metabolic precursors for the SAT pathway. | Provides sufficient starting material for increased flux. researchgate.net |

Note: This table summarizes general strategies and their reported impacts based on research findings.

Feedback Inhibition of SAT by L-Cysteine

Transsulfuration Pathway from L-Methionine

In addition to de novo synthesis, L-cysteine can also be synthesized through the transsulfuration pathway, which is particularly important in mammals. nih.gov This pathway involves the transfer of a sulfur atom from L-methionine to L-serine. nih.gov The pathway begins with the conversion of L-methionine to S-adenosylmethionine (SAM), followed by the removal of the methyl group to form S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to L-homocysteine. L-homocysteine subsequently reacts with L-serine to form cystathionine (B15957), in a reaction catalyzed by cystathionine β-synthase. Finally, cystathionine is cleaved by cystathionine γ-lyase to yield L-cysteine, α-ketobutyrate, and ammonia. admin.ch This pathway represents an alternative route to L-cysteine biosynthesis, utilizing L-methionine as the sulfur donor. nih.gov

Role of 3-Phosphoglycerate (B1209933) in L-Serine Biosynthesis

L-serine, a direct precursor for L-cysteine biosynthesis in many organisms, is synthesized via a three-step pathway originating from the glycolytic intermediate 3-phosphoglycerate. encyclopedia.pubresearchgate.netmdpi.comnih.govfrontiersin.orglibretexts.orgpathbank.org This "phosphorylated pathway" is a major source of L-serine in non-photosynthetic organisms, including mammals. nih.govfrontiersin.org

The conversion of 3-phosphoglycerate to L-serine involves the following enzymatic steps:

3-phosphoglycerate is converted to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PGDH). This is an NAD-dependent reaction and is often the first committed and rate-limiting step in the pathway. encyclopedia.pubmdpi.comnih.govfrontiersin.organnualreviews.orgresearchgate.net

3-phosphohydroxypyruvate is converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT). This reaction involves the transfer of an amino group, often from glutamate (B1630785). nih.govfrontiersin.org

3-phosphoserine is converted to L-serine by phosphoserine phosphatase (PSP), with the release of inorganic phosphate. nih.govfrontiersin.org

Regulation of L-serine biosynthesis primarily occurs at the level of PGDH activity, which can be subject to feedback inhibition by L-serine in some organisms. frontiersin.orgwikipathways.org

Here is a simplified representation of the L-serine biosynthesis pathway from 3-phosphoglycerate:

| Step | Substrate | Enzyme | Product | Co-factors/Notes |

| 1 | 3-Phosphoglycerate | 3-Phosphoglycerate Dehydrogenase (PGDH) | 3-Phosphohydroxypyruvate | NAD+ -> NADH |

| 2 | 3-Phosphohydroxypyruvate | Phosphoserine Aminotransferase (PSAT) | 3-Phosphoserine | Amino group donor (e.g., Glutamate) |

| 3 | 3-Phosphoserine | Phosphoserine Phosphatase (PSP) | L-Serine | Phosphate release |

Alternative Biosynthetic Pathways

While the synthesis from L-serine is a primary route in many organisms, alternative pathways for L-cysteine biosynthesis exist. In humans, the transsulfuration pathway is a significant source of L-cysteine, utilizing methionine as the starting material. nih.govmdpi.com This pathway involves the conversion of methionine to homocysteine, followed by the condensation of homocysteine with serine to form cystathionine, which is then cleaved to yield cysteine. nih.govspandidos-publications.comwikipathways.org The enzymes involved in the transsulfuration pathway include cystathionine β-synthase and cystathionine γ-lyase. nih.govtandfonline.comdiabetesjournals.org

Some microorganisms may also utilize alternative pathways, such as those involving O-acetyl-L-homoserine or direct conversion from DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) in certain Pseudomonas species. encyclopedia.pubmdpi.comwikipathways.org The conversion of DL-ATC to L-cysteine involves enzymes like ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase. encyclopedia.pubmdpi.com

Interconversion of L-Cysteine and L-Cystine

L-cysteine and L-cystine represent a crucial redox couple in biological systems. L-cysteine, containing a free thiol group (-SH), is the reduced form, while L-cystine, formed by the disulfide bond (-S-S-) between two cysteine molecules, is the oxidized form. wikipedia.orgcsbsju.edu The interconversion between these two forms is vital for maintaining cellular redox balance and protein structure and function. wikipedia.orgresearchgate.netresearchgate.netnih.gov

Oxidation of Cysteine to Cystine

The oxidation of two molecules of L-cysteine to form L-cystine involves the formation of a disulfide bond. wikipedia.orgcsbsju.eduyoutube.com This reaction can occur spontaneously in the presence of oxidizing agents, including oxygen. wikipedia.orgcsbsju.eduresearchgate.net

The chemical equation for the oxidation is: 2 L-Cysteine + Oxidizing Agent -> L-Cystine + Reduced Agent

In biological systems, this oxidation is often catalyzed by enzymes, particularly in oxidative environments like the endoplasmic reticulum and extracellular spaces, where disulfide bonds in proteins are typically formed. wikipedia.orgyoutube.com This process is crucial for the proper folding and stability of many secreted and membrane proteins. csbsju.edu

Reduction of Cystine to Cysteine within Cells

Within the intracellular environment, which is generally maintained in a reduced state, L-cystine is readily reduced back to two molecules of L-cysteine. wikipedia.orgresearchgate.netresearchgate.net This reduction is primarily facilitated by intracellular reducing agents and enzymes. Key players in this process include glutathione (B108866) (GSH) and the thioredoxin system. cas.cnspandidos-publications.comresearchgate.netresearchgate.netresearchgate.net

The reduction of L-cystine by glutathione is a significant pathway. Glutathione, a tripeptide containing cysteine, exists in reduced (GSH) and oxidized (GSSG) forms. GSH can reduce the disulfide bond in L-cystine, forming two molecules of L-cysteine and one molecule of GSSG. spandidos-publications.comresearchgate.netresearchgate.netasm.org The GSSG is then reduced back to GSH by glutathione reductase, maintaining the pool of the reduced form.

The thioredoxin system, involving the enzyme thioredoxin reductase and the protein thioredoxin, also plays a role in reducing disulfide bonds, including those in L-cystine. spandidos-publications.comresearchgate.netresearchgate.net

The uptake of extracellular L-cystine into cells is often mediated by specific transport systems, such as the cystine-glutamate antiporter (system xc-). wikipedia.orgspandidos-publications.comresearchgate.netresearchgate.net Once inside the cell, the imported L-cystine is rapidly reduced to L-cysteine, which can then be utilized for various metabolic processes, including protein synthesis and glutathione biosynthesis. spandidos-publications.comresearchgate.netresearchgate.netresearchgate.netasm.org

L-Cysteine Degradation Pathways

L-cysteine can undergo several degradation pathways in biological systems, leading to the formation of various sulfur-containing and sulfur-free metabolites. These pathways are important for regulating intracellular cysteine levels, providing substrates for other metabolic routes, and producing signaling molecules like hydrogen sulfide. cas.cnontosight.ainih.gov

One major degradation pathway involves the oxidation of L-cysteine to L-cysteine sulfinate, catalyzed by cysteine dioxygenase. nih.govontosight.ai L-cysteine sulfinate can then be further metabolized to hypotaurine (B1206854) and taurine (B1682933), or to sulfinylpyruvate, which can be converted to pyruvate (B1213749) and sulfate (B86663). nih.govontosight.ai

Another significant degradation route involves the direct desulfhydration of L-cysteine. ontosight.ainih.gov

Role of L-Cysteine Desulfhydrase (CD)

L-cysteine desulfhydrase (CD) is an enzyme that catalyzes the breakdown of L-cysteine into pyruvate, ammonia, and hydrogen sulfide (H2S). ontosight.ainih.govmdpi.comuniprot.orgresearchgate.net This enzymatic activity is crucial for the catabolism of L-cysteine and plays a role in sulfur metabolism and the production of H2S, which acts as a gasotransmitter involved in various physiological processes. tandfonline.comdiabetesjournals.orgontosight.ai

The reaction catalyzed by L-cysteine desulfhydrase is: L-Cysteine -> Pyruvate + Ammonia + Hydrogen Sulfide

In some organisms, like Salmonella enterica, L-cysteine desulfhydrase (specifically CdsH) is the primary enzyme responsible for aerobic cysteine degradation. nih.gov Other microorganisms, such as E. coli, may have multiple enzymes with cysteine desulfhydrase activity, although their total activity might be lower than dedicated enzymes like CdsH. nih.gov These enzymes are typically pyridoxal-5′-phosphate (PLP)-dependent C-S lyases with α,β-elimination activity. tandfonline.comontosight.aimdpi.com

Research findings highlight the importance of regulating L-cysteine degradation, particularly the activity of L-cysteine desulfhydrase, in biotechnological applications aimed at enhancing L-cysteine production through fermentation. Weakening this degradation pathway, often by knocking out the genes encoding CD, is a strategy employed to increase L-cysteine yield. mdpi.com However, in some cases, a certain level of cysteine degradation may be necessary to provide cells with essential carbon and nitrogen sources. mdpi.com

Studies in plants, such as Arabidopsis thaliana, have identified specific L-cysteine desulfhydrases, like DES1, that are primarily responsible for generating H2S in the cytosol, suggesting a role for this enzyme in modulating sulfide levels for signaling purposes. tandfonline.comresearchgate.net

Impact on Carbon and Nitrogen Supply

The synthesis of cysteine is intricately linked to the assimilation pathways of carbon and nitrogen. wikipedia.orgnih.gov The precursor molecule, O-acetyl-L-serine (OAS), is derived from L-serine, which in turn is synthesized from the glycolytic intermediate 3-phosphoglycerate. mdpi.comencyclopedia.pub This connection highlights how carbon metabolism directly feeds into the sulfur assimilation pathway for cysteine production.

Furthermore, the incorporation of sulfide into OAS represents a direct coupling step between sulfur and nitrogen assimilation in plants. wikipedia.org In some organisms, like Pseudomonas species, the degradation of L-cysteine by L-cysteine desulfhydrase (CD) yields pyruvate, hydrogen sulfide, and ammonia. mdpi.comnih.gov This degradation pathway can be essential for providing the cells with carbon and nitrogen, particularly when L-cysteine is available as a sulfur source. mdpi.comnih.gov Research has shown that preventing L-cysteine degradation can enhance its production, but in certain contexts, the degradation is necessary for cellular carbon and nitrogen supply. nih.gov

Regulation of Intracellular Cysteine Concentration

Maintaining intracellular L-cysteine concentration within a narrow range is crucial for cellular health, as both deficiency and excess can be detrimental. nih.govmdpi.comportlandpress.com Cells employ tight regulatory mechanisms to achieve this homeostasis, balancing the need for cysteine in various metabolic processes with its potential cytotoxicity at high levels. nih.govmdpi.com

One key regulatory mechanism involves the enzyme cysteine dioxygenase (CDO), particularly in mammalian liver. nih.govportlandpress.comphysiology.org CDO catalyzes the irreversible oxidation of cysteine to cysteine sulfinic acid, channeling excess cysteine towards more benign metabolites like sulfate or taurine. portlandpress.comphysiology.org The levels of CDO are dramatically increased in response to elevated intracellular cysteine, primarily through post-translational regulation that decreases the enzyme's degradation rate. nih.govportlandpress.comphysiology.org This stabilization of CDO allows for increased cysteine catabolism when intracellular levels are high. physiology.org

Glutathione synthesis also plays a significant role in cysteine homeostasis. nih.govphysiology.org As intracellular cysteine levels rise, glutathione synthesis increases due to increased saturation of glutamate-cysteine ligase (GCL) with cysteine, helping to remove excess cysteine. nih.govphysiology.org Conversely, when cysteine levels drop, GCL activity increases, promoting glutathione synthesis to conserve cysteine in this form. nih.gov

In microorganisms like Escherichia coli, excess cysteine can down-regulate its own synthesis by inhibiting serine transacetylase activity. mdpi.com Additionally, hydrogen sulfide, a product of cysteine degradation, acts as an anti-inducer of the transcriptional activator CysB, which regulates the synthesis of cysteine and the transport of oxidized sulfur sources. mdpi.com Other mechanisms in bacteria include the export of excess cysteine and its incorporation into glutathione. mdpi.com High intracellular cysteine concentrations can also lead to oxidative DNA damage by promoting the Fenton reaction through the reduction of ferric iron. asm.org

Sulfur Assimilation Pathways

Organisms capable of synthesizing L-cysteine from inorganic sulfur utilize sulfur assimilation pathways. In bacteria and plants, the primary source of sulfur for L-cysteine is often sulfate. mdpi.comencyclopedia.pub However, some organisms can also utilize other sulfur compounds, such as thiosulfate. mdpi.commdpi.com

Sulfate Assimilation Pathway

The sulfate assimilation pathway is a multi-step process that converts inorganic sulfate into sulfide, which is then incorporated into L-cysteine. mdpi.comnih.govresearchgate.net This pathway has been well-characterized in enteric bacteria like E. coli. nih.gov

The initial step involves the uptake of sulfate from the environment, often mediated by sulfate transporters. wikipedia.orgubc.ca Inside the cell, sulfate is activated by ATP sulfurylase (ATPS) to form adenosine (B11128) 5'-phosphosulfate (APS). wikipedia.orgnih.govubc.ca APS can then be further phosphorylated by APS kinase to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govubc.ca

APS and PAPS are then reduced to sulfite (B76179). nih.govubc.ca In plants, APS can be directly reduced to sulfite by APS reductase (APR), utilizing glutathione as a reductant. ubc.cafrontiersin.org PAPS is reduced to sulfite by PAPS reductase. nih.gov Sulfite is subsequently reduced to sulfide by sulfite reductase (SiR). wikipedia.orgnih.govubc.ca This reduction step requires reducing power, provided by NADPH in chemoheterotrophs or ferredoxin in phototrophs, linking sulfur assimilation to energy metabolism. ubc.ca

Finally, the generated sulfide is incorporated into O-acetyl-L-serine (OAS) by O-acetyl-L-serine sulfhydrylase (OASS) to form L-cysteine. wikipedia.orgmdpi.comresearchgate.net This reaction is a key step connecting sulfur assimilation with carbon and nitrogen metabolism. nih.gov

The sulfate assimilation pathway is energetically demanding, requiring ATP for sulfate activation and NADPH or ferredoxin for reduction steps. mdpi.comresearchgate.net For example, in E. coli, the sulfate pathway consumes two molecules of ATP and four molecules of NADPH to produce L-cysteine from sulfate. mdpi.comresearchgate.net

Thiosulfate Assimilation Pathway

Some microorganisms, including E. coli and Saccharomyces cerevisiae, can utilize thiosulfate as an alternative sulfur source for L-cysteine biosynthesis. mdpi.commdpi.comnih.gov Thiosulfate assimilation is often considered more energy-efficient compared to the sulfate pathway. mdpi.commdpi.com In E. coli, the thiosulfate pathway requires only one molecule of NADPH. mdpi.commdpi.com

Thiosulfate is transported into the cell via specific transporters, such as ABC transporter proteins encoded by cysU, cysW, cysA, and sbp genes in E. coli. mdpi.comresearchgate.net Once inside the cytoplasm, thiosulfate can be assimilated into L-cysteine through different mechanisms.

One well-characterized pathway in E. coli involves the enzyme O-acetyl-L-serine sulfhydrylase B (CysM), which catalyzes the conversion of OAS and thiosulfate into S-sulfo-L-cysteine (SSC). mdpi.commdpi.comresearchgate.net SSC is then reduced to L-cysteine and sulfite by enzymes like glutaredoxin (Grx1) and the glutaredoxin-like protein NrdH. mdpi.commdpi.comresearchgate.net

Research has also indicated the existence of a CysM-independent thiosulfate assimilation pathway in E. coli. mdpi.comnih.govnih.gov This alternative pathway is thought to involve the initial conversion of thiosulfate to sulfite, potentially mediated by thiosulfate sulfurtransferase (GlpE), with the subsequent steps likely overlapping with the final stages of the sulfate assimilation pathway (sulfite to sulfide to L-cysteine). mdpi.comnih.govnih.gov Studies have shown that cysM deletion mutants can still grow on thiosulfate, albeit slower, and overexpression of GlpE can enhance growth and L-cysteine production in such mutants. mdpi.comnih.gov

Thiosulfate is gaining attention as a favorable sulfur source in microbial fermentation for L-cysteine production due to its energetic advantages and efficiency. mdpi.commdpi.comnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| L-Cysteine | 5862 fishersci.co.ukflybase.orgacs.orgresearchgate.net |

| L-Cystine | 67678 wikipedia.orgfishersci.sefishersci.ie |

| DL-Cystine | 595 nih.govnih.gov |

| Sulfate (Ion) | 1117 nih.govnih.gov |

| Thiosulfate (Anhydrous) | 24477 fishersci.nofishersci.se |

| Thiosulfate (Pentahydrate) | 61475 ereztech.comamericanelements.com |

| O-acetyl-L-serine (OAS) | 176422 [PubChem, not in snippets] |

| Sulfide (Hydrogen Sulfide) | 3030155 [PubChem, not in snippets] |

| S-sulfo-L-cysteine (SSC) | 176423 [PubChem, not in snippets] |

| Cysteine sulfinic acid (CSA) | 14276 [PubChem, not in snippets] |

| Glutathione (GSH) | 124883 [PubChem, not in snippets] |

| Pyruvate | 1060 [PubChem, not in snippets] |

| Ammonia | 222 [PubChem, not in snippets] |

| L-Serine | 5950 [PubChem, not in snippets] |

| 3-phosphoglycerate | 797 [PubChem, not in snippets] |

| Adenosine 5'-phosphosulfate (APS) | 16235229 [PubChem, not in snippets] |

| 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | 176421 [PubChem, not in snippets] |

| ATP | 5957 [PubChem, not in snippets] |

| NADPH | 5847 [PubChem, not in snippets] |

Interactive Data Table Example (Illustrative based on text)

While specific quantitative data tables were not consistently present across the search results for direct extraction and formatting, the text provides comparative information on energy requirements for different pathways. An illustrative table based on these findings could be structured as follows:

| Pathway | Sulfur Source | ATP Requirement | NADPH Requirement |

| Sulfate Assimilation | Sulfate | 2 molecules | 4 molecules |

| Thiosulfate Assimilation | Thiosulfate | Not specified (less energy intensive) | 1 molecule |

Note: This table is illustrative and based on information regarding energy consumption differences between the pathways as described in the text. mdpi.commdpi.comresearchgate.net

Dl Cystine and L Cystine in Protein Structure and Function

Disulfide Bond Formation and Protein Stability

Disulfide bonds are significant contributors to the structural stability of proteins. metwarebio.comcreative-proteomics.com They act as covalent cross-links that help maintain the three-dimensional structure of a polypeptide chain. khanacademy.orgwikipedia.org The formation of disulfide bonds is an oxidative process where the thiol groups of two cysteine residues lose hydrogen atoms and form an S-S bond. metwarebio.comcreative-proteomics.com This linkage is considerably stronger than the non-covalent interactions that also contribute to protein structure, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. khanacademy.org

Disulfide bonds are particularly prevalent in proteins that function in oxidizing environments, such as secreted proteins and those found in the endoplasmic reticulum. libretexts.orgneb.commdpi.com The presence of disulfide bonds can enhance a protein's robustness against environmental factors like changes in temperature and pH. metwarebio.com They also play a role in modulating protein folding pathways by reducing the entropy of the unfolded state, thereby biasing the protein towards its folded topology. wikipedia.orgresearchgate.net

Intra- and Interchain Disulfide Links

Disulfide bonds can form in two primary ways within proteins:

Intrachain Disulfide Links: These occur between two cysteine residues located within the same polypeptide chain. libretexts.org As a protein folds, if two cysteine side chains come into close proximity, they can form an intrachain disulfide bond. libretexts.org

Interchain Disulfide Links: These form between cysteine residues located on two different polypeptide chains. libretexts.org This type of linkage is essential for the structure and stability of multi-subunit proteins, connecting separate peptide chains. wikipedia.orgwikipedia.org Insulin (B600854) is a classic example of a protein with interchain disulfide crosslinking. wikipedia.org

These covalent links help to hold different segments or separate chains of a protein together, which is vital for achieving and maintaining the correct folded conformation. wikipedia.org

Enzymes Involved in Disulfide Bond Formation (e.g., Protein Disulfide Isomerase)

The formation and rearrangement of disulfide bonds in vivo are often facilitated by enzymes, particularly in compartments like the endoplasmic reticulum in eukaryotes and the periplasm in bacteria. libretexts.orgneb.commdpi.comwikipedia.org A key enzyme involved in this process is Protein Disulfide Isomerase (PDI). metwarebio.comlibretexts.orgmdpi.comwikipedia.orgebi.ac.ukfrontiersin.orgnews-medical.netbmbreports.orgresearchgate.net

PDI is a multifunctional enzyme that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding. wikipedia.orgebi.ac.ukbmbreports.orgresearchgate.net It helps proteins to find the correct arrangement of disulfide bonds to achieve their native, functionally active state. wikipedia.org PDI contains active sites with a conserved CXXC motif, where the cysteine residues cycle between reduced (dithiol) and oxidized (disulfide) forms. ebi.ac.ukresearchgate.net This allows PDI to catalyze thiol-disulfide exchange reactions, mediating the oxidation of protein thiols to disulfides and the isomerization (shuffling) of incorrect disulfide bonds. mdpi.combmbreports.org The activity of PDI is often coupled with other enzymes, such as Ero1, which reoxidizes PDI, allowing it to participate in further disulfide bond formation cycles. mdpi.combmbreports.org

Redox Chemistry of Cysteine Residues within Proteins

Beyond forming stable disulfide bonds, cysteine residues are highly significant in the redox chemistry of proteins. nih.govmetwarebio.comlibretexts.orgneb.comwikipedia.orgfrontiersin.orgacs.orgnih.govfishersci.sefishersci.co.ukmdpi.com The thiol group of cysteine is redox-active and can exist in various oxidation states. libretexts.org This allows cysteine residues to act as sensors and mediators of cellular redox state, playing vital roles in signal transduction and enzyme regulation. nih.govfrontiersin.orgacs.orgnih.govmdpi.comportlandpress.comwfu.edumdpi.comfrontiersin.org

Cysteine as a Site of Redox Reactions

Cysteine residues serve as key sites for redox reactions within proteins due to the unique chemistry of their thiol group. nih.govmetwarebio.comlibretexts.orgneb.comwikipedia.orgacs.orgnih.govfishersci.sefishersci.co.ukmdpi.com The deprotonated form of the thiol, the thiolate anion (Cys-S⁻), is particularly reactive and can undergo oxidation by various reactive oxygen and nitrogen species. nih.govportlandpress.com This oxidation can lead to a range of post-translational modifications on cysteine residues. frontiersin.orgacs.org These modifications can be reversible or irreversible and are crucial for regulating protein function, interactions, and localization. acs.orgportlandpress.com

Cysteine's reactivity is influenced by its local environment within the protein, including surrounding amino acids, solvent accessibility, and pH. nih.govfrontiersin.orgportlandpress.com The pKa of a cysteine thiol group is typically around 8.5, but it can be significantly altered by the protein microenvironment, influencing its deprotonation state and reactivity at physiological pH. nih.govnih.govmdpi.comportlandpress.comhmdb.ca

Reversible Oxidation and Reduction of Cysteine Thiols

A crucial aspect of cysteine redox chemistry is the ability of its thiol group to undergo reversible oxidation and reduction. metwarebio.comneb.comwikipedia.orgfishersci.sefishersci.co.ukmdpi.com This reversibility allows cysteine residues to function as dynamic "switches" that respond to changes in the cellular redox environment. nih.govacs.orgnih.gov

The primary reversible oxidation product of two cysteine thiols is the disulfide bond (Cys-S-S-Cys), forming cystine. libretexts.orgwikipedia.orghmdb.ca This reaction is an oxidation, while the breaking of a disulfide bond back into two cysteine thiols is a reduction. libretexts.orghmdb.ca

Other reversible oxidative modifications of cysteine thiols include the formation of sulfenic acids (Cys-SOH), which can be further oxidized or react with another thiol to form a disulfide. acs.orgportlandpress.comfrontiersin.orgupf.edu S-glutathionylation, the formation of a mixed disulfide between a protein cysteine and glutathione (B108866), is another important reversible modification that can protect cysteine thiols from irreversible overoxidation and serve as a regulatory mechanism. acs.orgfrontiersin.org

Cellular systems maintain a delicate balance between reduced and oxidized states, largely controlled by the glutathione system and thioredoxin system, which contain low molecular weight thiols and enzymes that can reduce oxidized cysteine residues and disulfide bonds. libretexts.orgacs.orgfrontiersin.org This reversible nature of cysteine oxidation is fundamental to redox signaling pathways and the regulation of numerous biological processes. frontiersin.orgacs.orgnih.govmdpi.comportlandpress.comwfu.eduupf.edu

Cysteine-Based Redox Switches in Enzymes

Cysteine residues serve as key components of redox switches in numerous enzymes involved in metabolism and signaling capes.gov.brnih.gov. The ability of cysteine thiols to reversibly change their oxidation state allows them to act as molecular switches that modulate enzyme activity in response to changes in the cellular redox environment acs.orgbiorxiv.org. These redox modifications can influence catalytic activity, protein conformation, and interactions with other molecules biorxiv.orgnih.gov.

One prominent example is the regulation of protein tyrosine phosphatases (PTPs), which have a catalytic cysteine residue with a low pKa. Oxidation of this cysteine, often by hydrogen peroxide (H₂O₂), to a sulfenic acid can inhibit its phosphatase activity and induce structural rearrangements that affect substrate recognition nih.govfrontiersin.org. Another example is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a glycolytic enzyme whose catalytic cysteine can undergo oxidative modification, switching its activity from dehydrogenase to acyl phosphatase nih.gov.

The reversibility of many cysteine oxidative modifications allows them to function as a binary switch, similar to phosphorylation, regulating protein function, interactions, and localization acs.org. This provides a rapid and precise mechanism for spatiotemporal regulation of redox-sensitive enzymes biorxiv.org.

Post-Translational Modifications and Redox Regulation

Cysteine residues are subject to a wide array of post-translational modifications (PTMs), many of which are mediated by reactive oxygen, nitrogen, and sulfur species (ROS/RNS/RSS) frontiersin.orgnih.gov. These modifications are crucial for redox regulation of protein function frontiersin.orgfrontiersin.orgnih.gov.

Common oxidative PTMs of cysteine thiols include:

Disulfide bond formation (RS-SR): The reversible oxidation of two cysteine thiols to form a covalent bond, important for protein structure and stability, particularly in oxidizing environments like the endoplasmic reticulum and extracellular space wikipedia.orgacs.org.

Sulfenylation (SOH): The oxidation of a cysteine thiol to a sulfenic acid, often an intermediate in further oxidation or disulfide formation frontiersin.orgacs.org.

Sulfinylation (SO₂H) and Sulfonylation (SO₃H): Further oxidation products of sulfenic acid. Sulfinic and sulfonic acids are generally considered irreversible modifications and can be indicators of oxidative stress frontiersin.orgacs.org.

S-Glutathionylation (SSG): The formation of a mixed disulfide bond between a cysteine residue and glutathione. This is a reversible modification that can protect cysteine thiols from irreversible oxidation and regulate protein function in response to oxidative stress frontiersin.orgacs.org.

S-Nitrosylation (SNO): The formation of an S-nitrosothiol, involving the reaction of a cysteine thiol with a nitric oxide species. This modification plays roles in cellular signaling frontiersin.orgnih.gov.

Persulfidation (SSH): The addition of a sulfur atom to the cysteine thiol, forming a hydropersulfide (R-SSH). This modification is increasingly recognized for its roles in signaling and protection against oxidative stress nih.gov.

These PTMs can alter protein structure, activity, stability, and localization, thereby regulating a wide range of cellular processes frontiersin.orgnih.gov. The specific modification depends on factors such as the local redox environment, the position of the cysteine residue within the protein structure, and the presence of reactive species frontiersin.org.

Role in Cellular Signaling and Oxidative Stress Response

Cysteine residues are central to cellular signaling pathways and the response to oxidative stress frontiersin.orgnih.gov. Due to the reactivity of their thiol groups, cysteine residues in specific proteins can sense changes in the cellular redox state and transmit these signals mdpi.commdpi.com.

ROS and RNS, once viewed primarily as damaging agents, are now recognized as important secondary messengers that modify signaling proteins nih.govfrontiersin.org. Cysteine thiols are primary targets for these reactive species nih.govmdpi.com. Reversible oxidative PTMs of cysteine residues act as molecular switches that fine-tune protein activity and are interconnected with reactive species to maintain cellular homeostasis mdpi.com.

Proteins containing redox-sensitive cysteine residues are involved in various signaling cascades, including those related to growth factors and the immune response frontiersin.orgpatsnap.com. For example, cysteine oxidation can regulate the activity of proteins in insulin signaling pathways frontiersin.org. Furthermore, cysteine is a precursor to glutathione, a major cellular antioxidant, and plays a critical role in the body's defense against oxidative stress by neutralizing free radicals wikipedia.orgpatsnap.com. The balance between reduced cysteine thiols and oxidized forms like disulfide bonds is crucial for assessing the cellular redox system mdpi.com. Dysregulated cysteine PTMs can lead to protein dysfunction and contribute to various pathologies, including neurodegenerative diseases mdpi.com.

Data on Cysteine Oxidation in Response to Oxidative Stress

Research using quantitative proteomics techniques has investigated the oxidation state of cysteine thiols under oxidative stress conditions. For instance, studies using iodoacetyl-based isobaric tags have evaluated the transient cellular oxidation ratio of free and reversibly modified cysteine thiols. Treatment with hydrogen peroxide (H₂O₂) can induce oxidative shifts in redox-active proteins like peroxiredoxins and thioredoxin researchgate.net. Conversely, reducing agents like DTT can reduce most cysteine thiols researchgate.net.

The magnitude of cysteine redox regulation can be widespread, with a significant percentage of detected cysteines showing altered redox regulation in response to endogenous perturbations like growth factor stimulation researchgate.net.

Table: Examples of Cysteine Oxidative Modifications

| Modification | Description | Reversibility | Role |

| Disulfide Bond | Covalent linkage between two cysteine thiols (Cys-S-S-Cys) | Reversible | Protein structure stabilization, protein-protein interactions, redox regulation wikipedia.orgacs.org |

| Sulfenylation | Oxidation of thiol to sulfenic acid (Cys-SOH) | Reversible | Signaling intermediate, precursor to other modifications frontiersin.orgacs.org |

| Sulfinylation | Further oxidation to sulfinic acid (Cys-SO₂H) | Generally Irreversible | Marker of oxidative stress, can regulate protein function frontiersin.orgacs.org |

| Sulfonylation | Further oxidation to sulfonic acid (Cys-SO₃H) | Generally Irreversible | Marker of severe oxidative stress frontiersin.orgacs.org |

| S-Glutathionylation | Formation of mixed disulfide with glutathione (Cys-S-SG) | Reversible | Protection against hyperoxidation, redox signaling, protein regulation frontiersin.orgacs.org |

| S-Nitrosylation | Formation of S-nitrosothiol (Cys-SNO) | Reversible | Nitric oxide signaling, protein regulation frontiersin.orgnih.gov |

| Persulfidation | Formation of hydropersulfide (Cys-SSH) | Reversible | Signaling, antioxidant defense nih.gov |

Detailed Research Findings on Redox Regulation

Studies on specific proteins illustrate the role of cysteine redox switches. For example, in pyruvate (B1213749) kinase M2 (PKM2), several cysteine residues have been identified as redox-active and subject to modifications like S-nitrosylation, which can affect its activity and contribute to the cellular oxidative stress response portlandpress.com. The oxidation of Cys358 in PKM2 was found to be crucial for its down-regulation under oxidative stress portlandpress.com.

The peroxiredoxin-thioredoxin system is another well-studied example of redox-relay signaling involving reversible cysteine modifications frontiersin.org. Peroxiredoxins, which contain conserved catalytic cysteine residues, are oxidized by H₂O₂, forming a sulfenic acid intermediate that can then be resolved through interaction with thioredoxin mdpi.commdpi.com. Overoxidation of peroxiredoxin cysteines to sulfinic acid can switch their function from antioxidant enzymes to chaperones mdpi.com.

Data on Cysteine Redox Regulation in Specific Proteins

Table: Examples of Enzymes Regulated by Cysteine Redox Switches

| Enzyme Class | Example Protein(s) | Cysteine Modification(s) Involved | Functional Impact | Source(s) |

| Protein Tyrosine Phosphatases | PTP1B | Sulfenylation | Inhibition of activity, structural rearrangement | nih.govfrontiersin.org |

| Glycolytic Enzymes | GAPDH | Sulfenylation, S-Glutathionylation, S-Nitrosation | Switch to acyl phosphatase activity, inhibition | nih.gov |

| Antioxidant Enzymes | Peroxiredoxins, Thioredoxins | Sulfenylation, Disulfide formation, Sulfinylation | Detoxification of ROS, signal relay, chaperone activity | frontiersin.orgmdpi.commdpi.com |

| Protein Disulfide Isomerases | PDI | Disulfide-dithiol switch | Regulation of protein folding and activity | wikipedia.orgbiorxiv.orgmdpi.com |

| Ubiquitin/Ubiquitin-like Enzymes | SUMO E1/E2 enzymes, SENP3 | Disulfide formation, Oxidation | Inactivation, regulation of degradation | mdpi.com |

Cysteine in Intrinsically Disordered Proteins (IDPs)

Intrinsically disordered proteins (IDPs) and intrinsically disordered regions (IDRs) within proteins lack a stable, well-defined three-dimensional structure under physiological conditions, existing instead as dynamic ensembles of conformations nih.govfluidic.com. While cysteine residues are generally considered "order-promoting" due to their ability to form stabilizing disulfide bonds in ordered proteins, they also play significant roles in IDPs nih.govbiorxiv.org.

The presence of cysteines in disordered sequences might seem counter-intuitive, but many proteins have evolved to contain such arrangements nih.gov. Cysteines in IDPs can function as redox sensors, and their redox state can influence the conformational behavior of the disordered regions nih.govbiorxiv.org. For instance, cysteine-rich sequences in IDPs may display significant disorder in their reduced state but become more ordered upon oxidation and disulfide bond formation nih.gov.

The conformational heterogeneity of cysteines in IDPs is linked to various functions, including regulation, structural changes, and the formation of "fuzzy" complexes with binding partners biorxiv.org. The redox-active properties of cysteines in IDRs contribute to cellular redox homeostasis and signaling pathways biorxiv.org. They can act as molecular switches, with disulfide formation potentially promoting disorder-to-order or order-to-disorder transitions, thereby affecting protein functionality nih.gov.

Research Findings on Cysteine in IDPs

Computational studies suggest a positive correlation between the degree of cysteines and disorder within flanking sequences nih.gov. Experimental evidence indicates that the conformational plasticity of IDPs containing cysteines makes them suitable for interacting with multiple clients under specific conditions biorxiv.org. The binding capabilities, dimerization, and folding/unfolding behavior of IDPs upon interaction with partners can be associated with conformational changes driven by disulfide formation biorxiv.org.

Cysteine and Metal Ion Binding

Cysteine residues, particularly their deprotonated thiolate form, are excellent ligands for binding various metal ions russelllab.orgmdpi.com. This metal binding is crucial for the structure and function of many proteins, including enzymes, transcription factors, and metal homeostasis proteins russelllab.orgmdpi.comwikipedia.org.

Metal ions can be coordinated by the sulfur atom of cysteine residues, often in combination with other amino acids like histidine mdpi.com. This coordination can play a structural role, helping to stabilize protein folds, as seen in zinc finger proteins where zinc ions are typically coordinated by cysteine and histidine residues russelllab.orgmdpi.com. Metal binding can also be essential for enzymatic activity, with metal ions acting as cofactors in the active sites of metalloenzymes russelllab.orgwikipedia.org.

Cysteine-rich proteins, such as metallothioneins, are particularly involved in metal ion binding and homeostasis mdpi.comacs.org. Metallothioneins are small proteins with a high cysteine content that can bind multiple metal ions, including zinc and copper, in metal-thiolate clusters mdpi.comacs.org. They play roles in regulating cellular metal levels and protecting against metal toxicity mdpi.comnih.gov.

Research Findings on Cysteine and Metal Ion Binding

Studies on metallothioneins have characterized their ability to bind multiple divalent metal ions, such as Zn²⁺ and Cd²⁺, in specific clusters coordinated by cysteine residues acs.orgnih.gov. Mass spectrometry-based methods have been developed to identify cysteine-rich metal-binding sites in proteins acs.orgnih.gov. The thermodynamics of metal binding to cysteine-containing proteins like metallothioneins and bacterial copper storage proteins have been quantified, providing insights into the basis of cellular metal homeostasis and protection dartmouth.edu.

The binding of metal ions by cysteine residues can also influence the redox state of the cysteine, adding another layer of regulation nih.gov.

Table: Examples of Proteins Involved in Metal Ion Binding via Cysteine

| Protein Class | Example Protein(s) | Metal Ions Bound | Cysteine's Role | Source(s) |

| Transcription Factors | Zinc Finger Proteins | Zn²⁺ | Structural coordination, DNA binding | russelllab.orgmdpi.com |

| Metal Homeostasis/Detox | Metallothioneins | Zn²⁺, Cu⁺, Cd²⁺ | Binding in metal-thiolate clusters, storage, detoxification | mdpi.comacs.orgnih.gov |

| Metalloenzymes | Various | Various | Catalytic cofactor coordination, structural support | russelllab.orgwikipedia.org |

| Metallochaperones | MerP | Hg²⁺, Cu⁺, Zn²⁺ | Metal binding and transport | dartmouth.edu |

Transport Mechanisms of Cystine and Cysteine

Mammalian Brain Transport Systems

Transport of L-cystine into mammalian brain cells is a crucial step for supplying cysteine required for the synthesis of the antioxidant glutathione (B108866). nih.govcapes.gov.br Studies in rat brain synaptosomes have identified multiple mechanisms for L-cystine uptake, differing in their ionic dependence, kinetics, and inhibitor specificity. nih.govcapes.gov.br

Sodium-Dependent Transport Mechanisms

Approximately 90% of L-cystine transport in rat brain synaptosomes occurs via a low-affinity, sodium-dependent mechanism. nih.govcapes.gov.br This transport is primarily mediated by the X(AG)- family of glutamate (B1630785) transporters. nih.govcapes.gov.br In addition to the X(AG) system, sodium-dependent cysteine transport on system ASC has also been identified in some cell types, including alveolar type II cells and potentially in some brain cells like HEK(EAAC1) cells expressing the ASCT1 gene. physiology.orgnih.govresearchgate.net

X(AG)- Family of Glutamate Transporters

The X(AG)- family of glutamate transporters, also known as excitatory amino acid transporters (EAATs), are sodium-dependent transporters known primarily for their role in clearing glutamate from the synaptic cleft. researchgate.netarvojournals.org However, certain members of this family, including EAAC1 (EAAT3), GLT1 (EAAT2), and GLAST (EAAT1), have been shown to transport L-cystine. researchgate.net These transporters exhibit saturable uptake of L-[14C]cystine with Michaelis affinity (K(m)) constants typically in the range of 20-110 µM when expressed in HEK cells. researchgate.net While these transporters can transport cystine, the primary mechanism for cystine uptake in many cells, particularly for glutathione synthesis, is the sodium-independent system xc−. nih.govnih.gov

Competitive and Non-Competitive Inhibition of Transport

The transport of cystine and cysteine can be modulated by various inhibitors. In rat brain synaptosomes, sodium-dependent L-[14C]cystine transport mediated by X(AG)- glutamate transporters is subject to both competitive and non-competitive inhibition. nih.govportlandpress.com

Non-competitive inhibitors: L-glutamate and L-cysteine sulphinate act as non-competitive inhibitors of sodium-dependent L-[14C]cystine transport. nih.govportlandpress.com This suggests they bind to a site on the transporter distinct from the L-cystine binding site. nih.gov

Competitive inhibitors: L-trans-pyrrolidine-2,4-dicarboxylic acid, L-serine-O-sulphate, kainate, and L-cysteine are competitive inhibitors of this transport. nih.govportlandpress.com This indicates they compete with L-cystine for binding to the same site on the transporter. nih.gov

In the context of the sodium-independent system xc−, which exchanges extracellular cystine for intracellular glutamate, high extracellular concentrations of glutamate can inhibit cystine uptake by competing for the transporter. nih.govphysiology.orgnih.govpsu.edu

Role in Glutathione Maintenance

The transport of cystine and cysteine is critical for maintaining intracellular glutathione levels in the mammalian brain and other tissues. nih.govnih.govarvojournals.orgnih.govpsu.edujneurosci.orgubc.ca Glutathione (GSH) is a major antioxidant, and its synthesis is limited by the availability of cysteine. nih.govphysiology.orgnih.gov Cystine taken up by cells is rapidly reduced to cysteine, which is then used for GSH synthesis. nih.govnih.gov

In rat brain slices, the sodium-dependent transport of both L-glutamate and L-cystine is necessary for maintaining glutathione levels. nih.govportlandpress.com The system xc−, a sodium-independent cystine/glutamate antiporter, plays a significant role in supplying cystine for glutathione synthesis, particularly in astrocytes and meningeal cells in the brain. nih.govnih.govjneurosci.orgubc.camdpi.com This transporter exchanges extracellular cystine for intracellular glutamate, contributing to the maintenance of the redox balance in the extracellular environment, including the cerebrospinal fluid (CSF). nih.govjneurosci.orgubc.ca

Transport in Alveolar Type II Cells

Alveolar type II cells, crucial for lung function and repair, also exhibit multiple transport systems for cysteine and cystine. physiology.orgnih.gov Cysteine availability is rate-limiting for glutathione synthesis in the lung, highlighting the importance of these transporters in maintaining antioxidant defenses. physiology.orgnih.gov

System XAG and System ASC

Studies in rat alveolar epithelial type II cells have identified four distinct transport processes for cysteine and/or cystine. physiology.orgnih.gov Among these are two sodium-dependent systems: System XAG and System ASC. physiology.orgnih.gov

System XAG: A unique system XAG in alveolar type II cells transports both cysteine and cystine, in addition to its previously known substrates, glutamate and aspartate. physiology.orgnih.gov

System ASC: A second sodium-dependent transporter, System ASC, also facilitates cysteine transport in these cells. physiology.orgnih.gov The affinity of System ASC for cysteine has been reported to be lower than for other cell types but similar to that observed when the ASCT1 gene is expressed in Xenopus oocytes. physiology.org Competition from other amino acids that are substrates for System ASC, such as serine, can influence cysteine transport via this system in vivo. physiology.org

In the presence of glutathione or cysteinylglycine (B43971) in the extracellular environment, cystine can be reduced to cysteine and subsequently transported into alveolar type II cells via Systems ASC and XAG, leading to an increased transport rate. physiology.orgnih.gov This highlights the influence of the extracellular redox state on cysteine and cystine transport in these cells. physiology.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| DL-Cystine | 595 nih.govnih.gov |

| L-Cystine | 67678 wikipedia.orgfishersci.sefishersci.ie |

| L-Cysteine | 5862 flybase.orgfishersci.co.ukacs.orgnih.gov |

| Cysteine | 5862 flybase.orgnih.govfishersci.fi |

| Cystine | 67678 wikipedia.orgfishersci.sefishersci.ie |

Interactive Data Table Example (Based on Inhibition Data)

While the search results provide IC50 and Km values, presenting them as interactive tables would require a more complex setup than currently feasible within this response format. However, the data can be presented in a structured format as shown in the text above (e.g., listing competitive and non-competitive inhibitors and their reported IC50 values from the search results).

For instance, data on the inhibition of sodium-dependent L-[14C]cystine transport by X(AG)- glutamate transporters could be presented as follows:

| Inhibitor | Type of Inhibition | IC50 (µM) (Rat Brain Synaptosomes) |

| L-glutamate | Non-competitive | 9.1 ± 0.4 nih.govportlandpress.com |

| L-cysteine sulphinate | Non-competitive | 16.4 ± 3.6 nih.govportlandpress.com |

| L-trans-pyrrolidine-2,4-dicarboxylic acid | Competitive | 5.6 ± 2.0 nih.govportlandpress.com |

| L-serine-O-sulphate | Competitive | 13.2 ± 5.4 nih.govportlandpress.com |

| Kainate | Competitive | 215 ± 78 nih.govportlandpress.com |

| L-cysteine | Competitive | 363 ± 63 nih.govportlandpress.com |

Similarly, the Km values for L-[14C]cystine uptake by different EAATs expressed in HEK cells could be presented:

| Transporter (Expressed in HEK cells) | Km (µM) for L-[14C]cystine uptake |

| GLT1 (EAAT2) | 20-110 (within range) researchgate.net |

| GLAST (EAAT1) | 20-110 (within range) researchgate.net |

| EAAC1 (EAAT3) | 20-110 (within range) researchgate.net |

These tables summarize specific research findings related to the kinetics and inhibition of cystine transport mechanisms discussed in the text.

Sodium-Independent Systems: System L and System xc⁻

Sodium-independent transport systems play a significant role in the uptake of cystine and cysteine. Two prominent examples are System L and System xc⁻. System L is known to transport neutral amino acids, including cysteine. physiology.org System xc⁻, on the other hand, is a sodium-independent, chloride-dependent antiporter that specifically mediates the exchange of extracellular cystine for intracellular glutamate at a 1:1 stoichiometry. spandidos-publications.comfrontiersin.orgwikipedia.orgresearchgate.net

System xc⁻ is a heterodimer composed of two subunits: a light chain subunit, SLC7A11 (also known as xCT), which is responsible for the transport activity and is highly specific for cystine and glutamate, and a heavy chain subunit, SLC3A2 (also known as 4F2hc or CD98), which acts as a chaperone protein essential for the stability and membrane localization of SLC7A11. spandidos-publications.comfrontiersin.orgwikipedia.orgresearchgate.netd-nb.inforesearchgate.net The activity of System xc⁻ is critical for importing cystine into the cell, where it is rapidly reduced to cysteine due to the reducing environment of the cytoplasm. spandidos-publications.comd-nb.info This imported cysteine is then a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. spandidos-publications.comfrontiersin.orgd-nb.inforesearchgate.net

Influence of Extracellular Redox State on Transport

The extracellular redox state significantly influences the transport of cystine and cysteine. Cysteine is prone to oxidation in the extracellular environment, forming the more stable dimer, cystine. d-nb.info While System xc⁻ primarily transports cystine, the presence of reducing agents in the extracellular space, such as glutathione (GSH), can reduce cystine back to cysteine. physiology.org This cysteine can then potentially be transported by other systems, such as System ASC, which transports neutral amino acids including cysteine. physiology.orghku.hk Studies in rat alveolar type II cells have shown that physiological concentrations of GSH can enhance cystine transport, likely by reducing it to cysteine, which is then transported by sodium-dependent systems like ASC and XAG. physiology.org This highlights how the balance between extracellular cysteine and cystine, dictated by the redox environment, can impact which transport systems are utilized for cellular uptake.

Mitochondrial Transport Mechanisms in Plants

Mitochondria in plants are sites of cysteine synthesis and utilization, necessitating specific transport mechanisms across their membranes. hku.hkoup.comoup.comnih.govhku.hkscite.ainih.gov While cysteine can be synthesized within plant mitochondria, evidence suggests the existence of transporters to facilitate the movement of cysteine across mitochondrial membranes. oup.comoup.comnih.govscite.aifrontiersin.org

Facilitated Diffusion

Studies on isolated plant mitochondria and mitoplasts (mitochondria lacking the outer membrane) indicate that cysteine is transported by multiple facilitated mechanisms. oup.comoup.comnih.gov These mechanisms operate in a concentration gradient-dependent manner, characteristic of facilitated diffusion. oup.comoup.comnih.gov This suggests the involvement of carrier proteins that facilitate the movement of cysteine down its electrochemical gradient without direct energy expenditure.

ΔpH Dependence Across Inner Membrane

Cysteine uptake into isolated plant mitochondria is notably dependent on the ΔpH across the inner mitochondrial membrane. oup.comoup.comnih.gov The inner mitochondrial membrane maintains an electrochemical gradient, with the intermembrane space being more acidic than the matrix. frontiersin.org This proton gradient is crucial for ATP synthesis, and its influence on cysteine transport suggests that the transport process may be coupled to or influenced by this gradient.

Cysteine/Cystine Transporters in Disease Contexts (e.g., Cancer)

Cysteine and cystine transporters, particularly System xc⁻ (SLC7A11), are significantly implicated in various disease contexts, most notably cancer. spandidos-publications.comfrontiersin.orgd-nb.inforesearchgate.netmdpi.comspandidos-publications.comnih.govnih.gov Many cancer cell lines exhibit high expression of the System xc⁻ antiporter (SLC7A11). spandidos-publications.comfrontiersin.orgresearchgate.netmdpi.com This increased expression allows cancer cells to import large amounts of cystine from the extracellular environment, which is then converted to cysteine for increased GSH synthesis. spandidos-publications.comfrontiersin.orgd-nb.inforesearchgate.netmdpi.com Elevated GSH levels provide cancer cells with enhanced antioxidant defense, protecting them from oxidative stress and contributing to their survival, proliferation, and resistance to therapies like chemotherapy and ferroptosis induction. spandidos-publications.comfrontiersin.orgd-nb.inforesearchgate.netnih.gov

The reliance of many cancers on System xc⁻ for cystine uptake makes it an attractive therapeutic target. spandidos-publications.comfrontiersin.orgresearchgate.netmdpi.comnih.gov Inhibition of System xc⁻ can deplete intracellular cysteine and GSH levels, increasing oxidative stress and potentially inducing ferroptosis, a form of regulated cell death. spandidos-publications.comd-nb.inforesearchgate.netnih.gov Upregulation of SLC3A1, another transporter proposed to transport cystine, has also been associated with promoting breast cancer growth by increasing intracellular cysteine. mdpi.com The expression of SLC7A11 is correlated with poor prognosis and drug resistance in several cancers, including glioblastoma, triple-negative breast cancer, non-small cell lung cancer, liver cancer, and breast cancer. spandidos-publications.comfrontiersin.orgresearchgate.netmdpi.comspandidos-publications.comnih.gov

The role of cysteine/cystine transporters in cancer is complex, involving not only providing precursors for GSH synthesis but also influencing the tumor microenvironment by exporting glutamate. frontiersin.orgmdpi.com This exported glutamate can affect surrounding cells. mdpi.com

Analytical Methodologies for Dl Cystine and Cysteine Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation and determination of cysteine and cystine in complex samples. These techniques leverage differences in chemical properties to isolate the analytes of interest.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantitative determination of cysteine and cystine. nih.govjafs.com.pl Mixed-mode columns, such as Primesep 100, can retain and analyze both cysteine and cystine using a mobile phase containing water, acetonitrile, and sulfuric acid, with detection typically performed at 200 nm. sielc.com Reversed-phase HPLC with pre-column derivatization is also a frequently used approach for the determination of urinary cysteine and cystine. nih.gov

HPLC systems with UV or fluorescence detection are utilized for the fractionation and quantification of these compounds. jafs.com.pl For instance, HPLC system I with UV monitoring at 336 nm and fluorescence detection at excitation/emission wavelengths of 336/425 nm has been used for the analysis of cysteine, cystine, methionine, and proline. jafs.com.pl

Data from a study on the determination of amino acids in biological materials using HPLC with pre-column derivatization showed the following limits of detection (LOD) for cysteine and cystine with fluorescence and UV detection:

| Compound | Detection Method | LOD (ng·l⁻¹) |

| Cysteine | Fluorescence | 0.3-0.8 jafs.com.pl |

| Cystine | UV | Better than fluorescence jafs.com.pl |

This highlights that fluorescence detection generally offers better sensitivity for cysteine, while UV detection is more suitable for cystine. jafs.com.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the simultaneous quantification of cysteine and cystine, offering high sensitivity and selectivity. acs.orgresearchgate.net This method can be applied to various sample types, including biological fluids and food products. researchgate.netsciex.com

Non-derivatization LC-MS/MS methods have been developed for the rapid analysis of free amino acids, including cystine. sciex.com These methods can be simpler and faster compared to those requiring derivatization. sciex.comshimadzu.com However, some LC-MS methods without derivatization may not detect cystine. nih.gov

LC-MS/MS in selected reaction monitoring (SRM) mode with electrospray ionization detection has been successfully used for the simultaneous quantification of organosulfur compounds, including cysteine derivatives. researchgate.net This approach allows for stable SRM transitions under optimized conditions. researchgate.net

A rapid LC-MS/MS method for the analysis of cysteine and cystine in human plasma utilized an internal standard and achieved high analytical accuracy with a short analysis time of 9 minutes. acs.org The method involved MS/MS for selective and sensitive analyses, with specific fragmentation patterns observed for derivatized cysteine and under-derivatized cystine. acs.org

LC-MS/MS methods can also be used to determine total cysteine without distinguishing between cysteine and cystine. nih.gov However, assays for simultaneous measurement require preventing artifactual oxidation of cysteine. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is often employed in chromatographic analysis to enhance the detection sensitivity and improve the separation of cysteine and cystine. nih.govjafs.com.plresearchgate.net Pre-column derivatization is a common strategy. nih.govjafs.com.pl

For HPLC analysis, pre-column derivatization with o-phthaldialdehyde (OPA) is used for the quantitative determination of urinary cysteine and cystine. nih.gov To overcome the minimal fluorescence of OPA-derivatives of cysteine and cystine, a two-step procedure involving the reduction of cystine to cysteine by dithiothreitol (B142953) followed by blocking the sulfhydryl group of cysteine with iodoacetic acid is employed. nih.gov

Another derivatization strategy involves the use of phenyl isothiocyanate (PITC) for HPLC analysis of cysteine and half-cystine in samples like soybeans. researchgate.net This method, partly based on gas-phase hydrolysis and pre-column derivatization, has shown accuracy and reliability. researchgate.net

For LC-MS/MS analysis, acidic derivatization of thiols using diethyl 2-methylenemalonate (EMM) has been developed for the simultaneous determination of cysteine and cystine in culture media. acs.org This method utilizes a Thiol-Michael addition click reaction and provides high analytical accuracy. acs.org

Derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) has been used for the separation and determination of cysteine enantiomers in plasma. nih.gov In this method, cystine is initially reduced to cysteine using DL-dithiothreitol before derivatization. nih.gov

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the vibrational modes and structural characteristics of cysteine and cystine. nih.gov

Raman Spectroscopy